molecular formula C13H19NO3 B13501256 Boc-2-(4-aminophenyl)ethanol

Boc-2-(4-aminophenyl)ethanol

Cat. No.: B13501256
M. Wt: 237.29 g/mol
InChI Key: ICBRBCYZLWBRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2-(4-aminophenyl)ethanol, also known as tert-butyl 4-(2-hydroxyethyl)phenylcarbamate, is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol. This compound is primarily used in research and development settings and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for Boc-2-(4-aminophenyl)ethanol involves the following steps:

    Reactants: 8.68 g of triphenylphosphine and 7.85 g of tert-butyl [4-(2-hydroxyethyl)phenyl]carbamate are dissolved in 85 mL of dichloromethane under an argon atmosphere.

    Cooling: The mixture is cooled to 0°C.

    Addition: 5.95 g of N-bromosuccinimide is added portionwise over 25 minutes.

    Stirring: The mixture is stirred for 3 hours at 0°C.

    Workup: The solvent is evaporated, and the residue is taken up in ether. The precipitate is filtered off and discarded.

    Purification: The filtrate is evaporated, and the residue is purified by chromatography on silica gel using a 10/90 ethyl acetate/heptane eluent to yield tert-butyl [4-(2-bromoethyl)phenyl]carbamate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Boc-2-(4-aminophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.

Major Products

    Oxidation: The major product is a carbonyl compound.

    Reduction: The major product is an amine.

    Substitution: The major products are alkyl halides or other substituted compounds.

Scientific Research Applications

Boc-2-(4-aminophenyl)ethanol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and peptides.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Boc-2-(4-aminophenyl)ethanol involves the protection of amino groups through the formation of a carbamate. The Boc group is stable under most nucleophilic and basic conditions, making it an ideal protecting group . The protection mechanism involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc2O), resulting in the formation of a carbamate and the release of carbon dioxide (CO2) and tert-butanol .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl [4-(2-bromoethyl)phenyl]carbamate
  • tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate

Uniqueness

Boc-2-(4-aminophenyl)ethanol is unique due to its specific structure, which includes both a Boc-protected amine and a hydroxyl group. This dual functionality allows it to be used in a wide range of synthetic applications, making it a versatile compound in organic chemistry.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl 3-(4-aminophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)8-9-4-6-10(14)7-5-9/h4-7,11,15H,8,14H2,1-3H3

InChI Key

ICBRBCYZLWBRJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)N)O

Origin of Product

United States

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